![molecular formula C15H13NO3 B1347564 [(Biphenyl-4-carbonyl)-amino]-acetic acid CAS No. 75446-59-2](/img/structure/B1347564.png)

[(Biphenyl-4-carbonyl)-amino]-acetic acid

Descripción general

Descripción

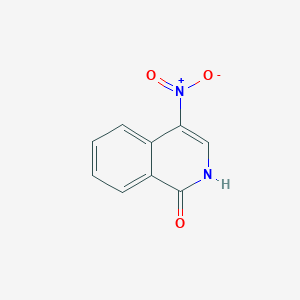

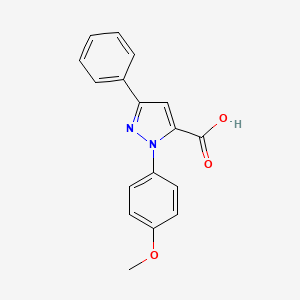

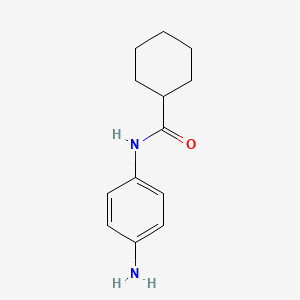

“[(Biphenyl-4-carbonyl)-amino]-acetic acid” is a compound with the molecular formula C15H13NO31. It has a molecular weight of 255.27 g/mol1. The compound is also known by other synonyms such as “75446-59-2”, “2-[(4-phenylbenzoyl)amino]acetic acid”, and "2-[(4-phenylphenyl)formamido]acetic acid"1.

Synthesis Analysis

The synthesis of “[(Biphenyl-4-carbonyl)-amino]-acetic acid” is not explicitly mentioned in the search results. However, related compounds such as biphenyl-4-carboxylic acid can be synthesized from various building blocks2. More specific synthesis methods for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” might be found in specialized literature or patent databases.Molecular Structure Analysis

The InChI string for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” is InChI=1S/C15H13NO3/c17-14(18)10-16-15(19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18)1. The Canonical SMILES string is C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O1.

Chemical Reactions Analysis

The specific chemical reactions involving “[(Biphenyl-4-carbonyl)-amino]-acetic acid” are not provided in the search results. However, related reactions such as the Birch reduction3 could potentially be relevant, depending on the context.Physical And Chemical Properties Analysis

“[(Biphenyl-4-carbonyl)-amino]-acetic acid” has several computed properties. It has a molecular weight of 255.27 g/mol, an XLogP3 of 2.9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 31. It also has a rotatable bond count of 41.Aplicaciones Científicas De Investigación

-

Synthetic Organic Chemistry

- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

-

Medicinal Chemistry

- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

- For example, 6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid which trademark drug (adapalene) as a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .

-

Antibacterial Agents

- A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .

- Eleven compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .

- Compounds 4′- (trifluoromethyl)- [1,1′-biphenyl]-3,4,5-triol ( 6i) and 5- (9 H -carbazol-2-yl) benzene-1,2,3-triol ( 6m) showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC (minimum inhibitory concentration) values as low as 3.13 and 6.25 μg/mL, respectively .

-

Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

- Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for basic liquid crystals .

- These materials are significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

-

Dyeing Performance

-

Metalated Chemical Reactions

- Biphenyl derivatives have been used in several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

- These reactions are supported by their mechanistic pathways .

-

Axial Chirality and Atropisomerism

-

Nickel Metal Organic Frameworks

-

Organic Electrochemistry

Safety And Hazards

The specific safety and hazard information for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” is not provided in the search results. It’s recommended to refer to material safety data sheets (MSDS) or similar resources for detailed safety information.

Direcciones Futuras

The future directions for “[(Biphenyl-4-carbonyl)-amino]-acetic acid” are not specified in the search results. The potential applications and research directions would depend on the properties of this compound and the specific field of study.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, it’s recommended to refer to specialized literature and databases.

Propiedades

IUPAC Name |

2-[(4-phenylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(18)10-16-15(19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJXSDFBYVYUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294542 | |

| Record name | [(biphenyl-4-carbonyl)-amino]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Biphenyl-4-carbonyl)-amino]-acetic acid | |

CAS RN |

75446-59-2 | |

| Record name | 75446-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(biphenyl-4-carbonyl)-amino]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-phenylphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)